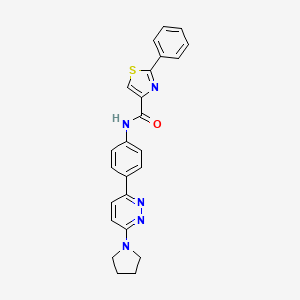
2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a phenyl group, a pyrrolidinyl group, a pyridazinyl group, a thiazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the thiazole ring, the introduction of the phenyl groups, and the formation of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, and the phenyl groups could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Biological Activity of Arylazothiazole Disperse Dyes : Novel heterocyclic aryl monoazo organic compounds, including derivatives related to thiazole, have shown significant antioxidant, antitumor, and antimicrobial activities. These compounds have potential applications in sterile and biologically active fabrics due to their color characteristics and fastness properties (Khalifa et al., 2015).
Synthesis and Antimicrobial Activity
- Synthesis of Thiazole Derivatives : Research into the synthesis of novel thiazole derivatives, including those similar to 2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide, has demonstrated their potential antimicrobial activities. These derivatives could be significant in developing new antimicrobial agents (Abdelhamid et al., 2010).
Synthesis and Antituberculosis Activity
- Thiazole-Aminopiperidine Analogues as Tuberculosis Inhibitors : A series of thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their antituberculosis activity. These compounds have shown promise in inhibiting Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jeankumar et al., 2013).
Optimization of Compounds for Cancer Treatment
- Optimization of Benzimidazole Carboxamide PARP Inhibitors : Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors has shown significant potential in treating cancer. These inhibitors exhibit strong potency against the PARP enzyme and have demonstrated efficacy in cancer models (Penning et al., 2010).
Synthesis and Anticancer Activity
- Synthesis of Heterocyclic Compounds for Anticancer Evaluation : The synthesis of new diaryl-substituted heterocyclic compounds, including those related to pyridine and thiazole, has been explored for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cell lines (Mansour et al., 2020).
Antiviral Activity
- Synthesis and Antiviral Activity of Pyridazine Derivatives : The synthesis of pyridazine derivatives, which are structurally related to 2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide, has shown potential antiviral activities. These compounds could be important in developing new antiviral therapies (Attaby et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c30-23(21-16-31-24(26-21)18-6-2-1-3-7-18)25-19-10-8-17(9-11-19)20-12-13-22(28-27-20)29-14-4-5-15-29/h1-3,6-13,16H,4-5,14-15H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUNCXDBQVEPMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

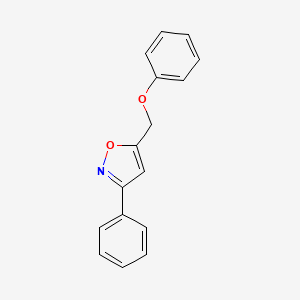
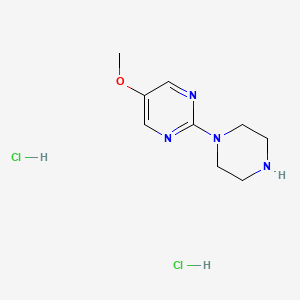
![N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2406177.png)
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
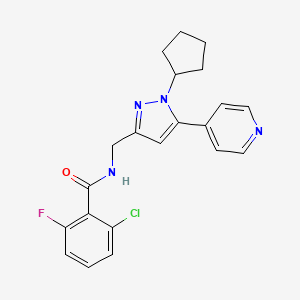
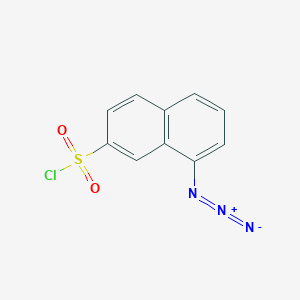
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)


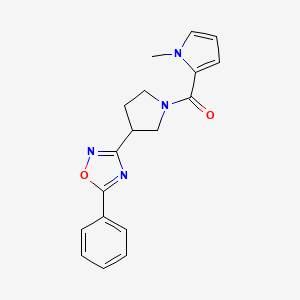
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)